molecular formula C16H19F3N2O4S B2787098 N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797874-03-3

N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No. B2787098
CAS RN: 1797874-03-3
M. Wt: 392.39
InChI Key: SJSGVQQRYXSIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide” is a chemical compound. It is a chemically differentiated building block for organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C16H21F3N2O5S2 . Its average mass is 442.474 Da and its monoisotopic mass is 442.084381 Da . Further structural analysis would require more specific data or computational modeling .

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide in lab experiments is its specificity for the BTK signaling pathway. This allows for targeted inhibition of specific cells and signaling pathways, which can lead to more effective treatments for cancer and autoimmune diseases. However, one of the limitations of using TAK-659 is its potential toxicity and side effects, which need to be carefully monitored in clinical trials.

Future Directions

There are several future directions for research on N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide. One area of research is in the development of more potent and selective inhibitors of the BTK signaling pathway. Another direction is in the combination of TAK-659 with other targeted therapies to improve treatment outcomes. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials for cancer and autoimmune diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its specificity for the BTK signaling pathway makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, further research is needed to evaluate its safety and efficacy in clinical trials and to develop more potent and selective inhibitors of the BTK signaling pathway.

Synthesis Methods

The synthesis of N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide involves several steps. The first step involves the reaction of 4-(trifluoromethyl)benzoyl chloride with piperidine to form 1-(4-(trifluoromethyl)benzoyl)piperidine. This intermediate is then reacted with N-methylsulfonyl chloride to form this compound. The final compound is obtained in high yield and purity through a series of purification steps.

Scientific Research Applications

N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide has been studied extensively for its potential applications in various fields. One of the main areas of research is in the field of oncology. TAK-659 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. It has also been studied for its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-methyl-2-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O4S/c1-20-14(22)10-26(24,25)13-6-8-21(9-7-13)15(23)11-2-4-12(5-3-11)16(17,18)19/h2-5,13H,6-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSGVQQRYXSIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.